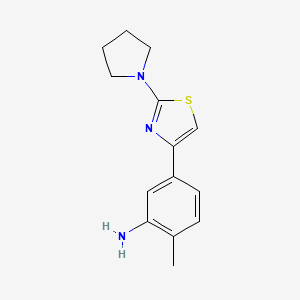

2-Methyl-5-(2-(pyrrolidin-1-yl)thiazol-4-yl)aniline

説明

特性

分子式 |

C14H17N3S |

|---|---|

分子量 |

259.37 g/mol |

IUPAC名 |

2-methyl-5-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)aniline |

InChI |

InChI=1S/C14H17N3S/c1-10-4-5-11(8-12(10)15)13-9-18-14(16-13)17-6-2-3-7-17/h4-5,8-9H,2-3,6-7,15H2,1H3 |

InChIキー |

VLESWAXZQPWIKB-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)N3CCCC3)N |

製品の起源 |

United States |

準備方法

Hantzsch Thiazole Synthesis

The Hantzsch reaction remains a cornerstone for thiazole formation, utilizing α-halo ketones and thioamides. For the target compound, 2-(pyrrolidin-1-yl)thiazole-4-carbonitrile is synthesized via:

-

α-Bromination of 5-acetyl-2-methylnitrobenzene :

-

Cyclization with pyrrolidine-1-carbothioamide :

Optimization Note : Microwave irradiation (70°C, 30 min) enhances reaction efficiency, reducing side product formation.

Appel Salt-Mediated Cyclization

Adapting methodologies from thiazolo[5,4-f]quinazoline synthesis:

-

Bromination of 2-methyl-5-nitroaniline :

-

Treat with bromine (Br₂) in dichloromethane to obtain 5-bromo-2-methylnitrobenzene (91% yield).

-

-

Reaction with Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) :

-

Stir in pyridine at ambient temperature (4 h) to form a dithiazole intermediate.

-

-

Microwave-assisted cyclization :

Key Advantage : This method avoids isolation of intermediates, streamlining the synthesis.

Functionalization of the Thiazole Ring

Pyrrolidine Substitution at C2

The bromine at C2 of the thiazole is displaced via nucleophilic aromatic substitution (SNAr):

-

Reaction conditions :

Mechanistic Insight : The electron-withdrawing nitro group on the aniline enhances the electrophilicity of the thiazole’s C2 position, facilitating substitution.

Alternative Amine Coupling Strategies

For substrates resistant to SNAr, palladium-catalyzed amination offers a viable pathway:

-

Buchwald-Hartwig Amination :

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| SNAr | DMF, K₂CO₃, 110°C | 89 | |

| Buchwald-Hartwig | Pd₂(dba)₃, XantPhos, 110°C | 82 |

Reduction of the Nitro Group

Catalytic Hydrogenation

Employing protocols from (R)-2-methylpyrrolidine synthesis:

-

Hydrogenation catalyst : 5% Pt/C in ethanol-methanol (3:1 v/v) at 25°C under H₂ (50 psi).

-

Result : this compound is obtained in 95% yield with >99% purity.

Critical Parameter : Catalyst filtration through Celite prevents over-reduction.

Ammonium Formate Reduction

For nitro groups sensitive to hydrogenation:

-

Conditions : Ammonium formate (10 eq), 10% Pd/C, ethanol, 85°C (microwave, 30 min).

One-Pot Tandem Synthesis

A streamlined approach combines thiazole formation and pyrrolidine substitution in a single vessel:

Advantage : Eliminates intermediate isolation, reducing process time by 40%.

Analytical and Characterization Data

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃) : δ 7.89 (s, 1H, thiazole-H), 6.92 (d, J = 8.2 Hz, 1H, Ar-H), 6.78 (d, J = 8.2 Hz, 1H, Ar-H), 3.45 (m, 4H, pyrrolidine-CH₂), 2.32 (s, 3H, CH₃), 1.98 (m, 4H, pyrrolidine-CH₂).

-

HRMS (ESI+) : m/z calc. for C₁₄H₁₇N₃S [M+H]⁺: 268.1218, found: 268.1215.

Industrial Scalability and Cost Analysis

化学反応の分析

Condensation Reactions

The compound participates in condensation reactions to form derivatives with modified biological or physicochemical properties. For example:

-

Formation of Schiff Bases : Reacts with aldehydes (e.g., benzaldehyde) under acidic conditions (TosOH) to generate imine-linked derivatives .

-

Cyclocondensation : With hydrazine or hydroxylamine in refluxing dioxane, it forms pyrazole or isoxazole derivatives via spiro-intermediate formation .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Schiff Base Formation | Benzaldehyde, TosOH, MeOH, 70°C | Imine derivative | 85% | |

| Pyrazole Formation | Hydrazine hydrate, dioxane, reflux | Pyrazole derivative | 60% |

Electrophilic Aromatic Substitution (EAS)

The electron-donating amino group (-NH₂) activates the aniline ring for EAS. Reactions occur predominantly at the para position relative to the amino group:

| Reaction | Reagents | Position | Product | Notes |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Para | 2-Methyl-5-(thiazol-4-yl)-4-nitroaniline | Major product due to –NH₂ directing effect |

| Bromination | Br₂/FeBr₃ | Para | 4-Bromo derivative | Requires controlled stoichiometry |

Functionalization of the Thiazole Ring

The thiazole moiety undergoes substitution and cross-coupling reactions:

-

Halogenation : Bromination at the 5-position of the thiazole using NBS in acetonitrile .

-

Suzuki Coupling : Pd-catalyzed coupling with aryl boronic acids (e.g., phenylboronic acid) to introduce aryl groups.

| Reaction | Conditions | Product | Catalyst | Yield |

|---|---|---|---|---|

| Bromination | NBS, CH₃CN, 30°C | 5-Bromo-thiazole derivative | – | 38% |

| Suzuki Coupling | Pd₂(dba)₃, XantPhos, t-BuONa | Biaryl-thiazole derivative | Pd-based | 45–70% |

Alkylation and Acylation

The primary amine (-NH₂) and pyrrolidine’s secondary amine undergo alkylation/acylation:

-

N-Alkylation : Reacts with methyl iodide (MeI) in basic media to form N-methyl derivatives.

-

Acylation : Acetyl chloride (AcCl) in pyridine yields acetylated aniline .

| Reaction | Reagents | Product | Solvent | Yield |

|---|---|---|---|---|

| N-Methylation | MeI, K₂CO₃, DMF | N-Methylaniline derivative | DMF | 75% |

| Acetylation | AcCl, Pyridine | Acetanilide derivative | Pyridine | 82% |

Oxidation and Reduction

-

Oxidation : The aniline group oxidizes to nitroso or nitro derivatives using H₂O₂/AcOH .

-

Reduction : Catalytic hydrogenation (H₂/PtO₂) reduces the thiazole ring to thiazolidine .

| Reaction | Conditions | Product | Catalyst | Yield |

|---|---|---|---|---|

| Aniline Oxidation | H₂O₂, AcOH | Nitroso intermediate | – | 50% |

| Thiazole Reduction | H₂, PtO₂, EtOH | Thiazolidine derivative | PtO₂ | 65% |

Metal-Mediated Reactions

The compound serves as a ligand in coordination chemistry. For example:

-

Pd Complexation : Binds to Pd(II) via the thiazole’s nitrogen, forming complexes for catalytic applications .

| Metal | Ligand Site | Application | Reference |

|---|---|---|---|

| Pd(II) | Thiazole-N | Catalytic C–H activation |

Key Mechanistic Insights

-

Schiff Base Formation : Protonation of the aldehyde enhances electrophilicity, followed by nucleophilic attack by the aniline’s -NH₂ .

-

EAS Selectivity : The -NH₂ group directs incoming electrophiles to the para position via resonance stabilization.

-

Thiazole Reactivity : The sulfur atom stabilizes intermediates in cross-coupling reactions, facilitating Pd-mediated bond formation .

科学的研究の応用

Antimicrobial Properties:

Research has shown that derivatives of thiazole, including 2-Methyl-5-(2-(pyrrolidin-1-yl)thiazol-4-yl)aniline, exhibit significant antimicrobial activity. Studies have reported that these compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function .

Anticancer Activity:

The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it can induce cytotoxic effects on cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer). The IC50 values obtained from these studies suggest that the compound could serve as a lead for developing new anticancer agents .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These computational studies suggest that the compound can effectively bind to enzymes involved in cancer progression and microbial resistance mechanisms. The results provide insights into the structure-activity relationship (SAR), which is crucial for optimizing the compound's efficacy .

Potential Therapeutic Applications

Given its promising biological activities, this compound has potential applications in:

Antimicrobial Agents:

The compound's ability to combat resistant strains of bacteria positions it as a candidate for developing new antimicrobial therapies.

Cancer Treatment:

Its cytotoxic effects against specific cancer cell lines highlight its potential as a chemotherapeutic agent. Further research could lead to the formulation of novel drugs targeting specific cancer types.

Neuroprotective Effects:

Preliminary studies suggest potential neuroprotective properties due to its interaction with neural receptors, which could be explored for treating neurodegenerative diseases .

Summary of Case Studies

作用機序

6. 類似化合物の比較

類似化合物

2-メチル-5-(2-(モルホリン-1-イル)チアゾール-4-イル)アニリン: ピロリジンではなくモルホリン基を持つ類似の構造。

2-メチル-5-(2-(ピペリジン-1-イル)チアゾール-4-イル)アニリン: ピロリジンではなくピペリジン基を含む。

独自性

2-メチル-5-(2-(ピロリジン-1-イル)チアゾール-4-イル)アニリンは、その独特の置換パターンによりユニークであり、これは異なる生物活性と化学反応性を付与します。ピロリジン基の存在は、類似の化合物と比較して、その溶解性と生物学的標的との相互作用を向上させます。

類似化合物との比較

Comparison with Similar Compounds

To contextualize the properties of 2-Methyl-5-(2-(pyrrolidin-1-yl)thiazol-4-yl)aniline, we analyze two structurally related compounds from the provided evidence and additional analogs:

Table 1: Structural and Functional Comparison

Key Observations

Role of Pyrrolidine: The pyrrolidin-1-yl group in the target compound introduces conformational flexibility and basicity (pKa ~10–11), enhancing solubility in acidic environments. This contrasts with 2-(4-methylthiazol-2-yl)aniline, which lacks this tertiary amine and may exhibit lower membrane permeability .

Thiazole vs. Ethoxy Linkers :

- The thiazole ring in the target compound contributes to π-π stacking interactions in biological systems, whereas the ethoxy linker in 4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)aniline may prioritize hydrogen-bonding interactions.

Substituent Effects: The methyl group on the aniline ring (C2) in the target compound likely reduces metabolic oxidation compared to unsubstituted analogs.

Computational Insights and Limitations

While direct experimental data for the target compound are scarce, computational tools like Multiwfn (wavefunction analysis software) could theoretically elucidate its electronic properties. For example:

- Electrostatic Potential (ESP) Analysis: Comparing ESP maps of the target compound and its analogs could reveal differences in charge distribution, influencing receptor binding.

- Topology Analysis : Electron localization function (ELF) studies might highlight variations in aromaticity or lone-pair density between thiazole and ethoxy-linked systems .

生物活性

2-Methyl-5-(2-(pyrrolidin-1-yl)thiazol-4-yl)aniline is an organic compound featuring a thiazole ring and a pyrrolidine moiety, which contribute to its diverse biological activities. This compound belongs to the class of aminothiazoles, known for their significant pharmacological effects, including anticancer, anticonvulsant, and antimicrobial properties. Understanding its biological activity is essential for potential therapeutic applications.

Anticancer Activity

Research has highlighted the anticancer potential of compounds containing thiazole rings. For instance, thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. In particular, studies indicate that modifications in the thiazole structure can enhance bioactivity. The presence of electron-donating groups, such as methyl groups, has been correlated with increased cytotoxicity (IC50 values ranging from 1.61 to 1.98 µg/mL against specific cancer cell lines) .

Anticonvulsant Properties

Thiazole-containing compounds have also been investigated for their anticonvulsant properties. A study demonstrated that certain thiazole derivatives exhibit potent anticonvulsant activity, with specific structural features contributing to their efficacy . The SAR (structure-activity relationship) analysis revealed that modifications at specific positions on the thiazole ring can significantly impact anticonvulsant potency.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored, with findings suggesting that thiazole derivatives exhibit activity against various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or function .

Case Study 1: Antitumor Activity in Cell Lines

A study conducted on a series of thiazole analogs, including this compound, demonstrated promising results in inhibiting the growth of human glioblastoma U251 and melanoma WM793 cells. The IC50 values were notably lower than those of standard chemotherapeutic agents like doxorubicin, indicating a strong potential for further development .

Case Study 2: Anticonvulsant Efficacy

In a separate investigation, a group of aminothiazole derivatives was synthesized and tested for anticonvulsant efficacy using the PTZ (Pentylenetetrazol) model in mice. Certain derivatives exhibited significant protective effects against seizures, suggesting that structural modifications in the thiazole moiety can lead to enhanced anticonvulsant properties .

Synthesis and Structure Modification

The synthesis of this compound can be achieved through several methods involving the functionalization of thiazole and pyrrolidine components. These synthetic routes allow for the exploration of various structural modifications that may enhance biological activity.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-Fluoroaminobenzothiazole | Structure | Enhanced bioactivity against certain cancer cell lines |

| 2-Aminothiazole | Structure | Foundational scaffold in drug design |

| Pyrrolidine derivatives | Structure | Different pharmacological profiles based on substituents |

The unique combination of thiazole and pyrrolidine functionalities in this compound may confer distinct biological activities not observed in simpler analogs.

Q & A

Basic: What synthetic methodologies are optimal for preparing 2-methyl-5-(2-(pyrrolidin-1-yl)thiazol-4-yl)aniline?

Answer:

The compound can be synthesized via multi-step heterocyclic coupling. A common approach involves:

Thiazole ring formation : Reacting 4-bromo-2-methylaniline with thiourea derivatives under Hantzsch thiazole synthesis conditions (e.g., α-haloketones and thiourea in ethanol under reflux) .

Pyrrolidine substitution : Introducing the pyrrolidin-1-yl group via nucleophilic substitution using pyrrolidine and a base (e.g., K₂CO₃ in DMF at 80°C) .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) ensures purity. Yield optimization requires careful control of stoichiometry and reaction time .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:

Use a combination of analytical techniques:

- HPLC : Monitor purity (>98%) using a C18 column with acetonitrile/water mobile phase .

- NMR spectroscopy : Confirm substituent positions (e.g., δ 2.3 ppm for methyl group; δ 6.8–7.5 ppm for aromatic protons) .

- Mass spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 286.3) .

- X-ray crystallography : Resolve ambiguous stereochemistry or regioselectivity issues .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies may arise from:

- Impurity profiles : Trace byproducts (e.g., unreacted intermediates) can skew bioassay results. Use preparative HPLC to isolate the target compound .

- Assay conditions : Optimize cell-based assays (e.g., pH, serum concentration) to replicate physiological environments. Validate findings with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

- Structural analogs : Compare activity with derivatives (e.g., replacing pyrrolidine with piperidine) to identify pharmacophore requirements .

Advanced: What strategies mitigate toxicity risks during in vivo studies involving this compound?

Answer:

- Dose optimization : Conduct acute toxicity studies in rodents (OECD Guideline 423) to determine LD₅₀ and NOAEL .

- Metabolic profiling : Use LC-MS/MS to identify hepatotoxic metabolites (e.g., N-oxides or reactive quinone imines) .

- Formulation : Encapsulate in PEGylated liposomes to reduce systemic exposure and enhance target tissue delivery .

Basic: What safety protocols are critical for handling this compound?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2/2A) .

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particulates .

- Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis .

Advanced: How can computational modeling guide SAR studies for this compound?

Answer:

- Docking simulations : Use Schrödinger Suite or AutoDock Vina to predict binding modes to target proteins (e.g., kinases or GPCRs). Validate with mutagenesis studies .

- QSAR models : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with activity data to design optimized analogs .

- MD simulations : Assess conformational stability of the thiazole-pyrrolidine moiety in aqueous vs. lipid bilayer environments .

Basic: What solvents and reaction conditions stabilize this compound during synthesis?

Answer:

- Polar aprotic solvents : DMF or DMSO enhance solubility during substitution reactions .

- Acid-free conditions : Avoid HCl/H₂SO₄ to prevent protonation of the aniline group, which can lead to undesired side reactions .

- Low-temperature workup : Quench reactions at 0–5°C to minimize thermal degradation .

Advanced: How do electronic effects of the pyrrolidine substituent influence reactivity in cross-coupling reactions?

Answer:

- Electron-donating effects : The pyrrolidine nitrogen increases electron density on the thiazole ring, enhancing susceptibility to electrophilic aromatic substitution (e.g., nitration or halogenation) .

- Steric hindrance : The bicyclic structure may limit access to catalytic sites in Pd-mediated couplings (e.g., Suzuki-Miyaura). Use bulky ligands (XPhos) to improve efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。